2-(2-Fluoro-benzylsulfanyl)-ethylamine
Description
2-(2-Fluoro-benzylsulfanyl)-ethylamine is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an ethylamine group via a sulfanyl linkage
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXJIZFPXNTYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-benzylsulfanyl)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and ethylamine.
Reaction with Thiol: 2-Fluorobenzyl chloride is reacted with a thiol compound, such as ethanethiol, under basic conditions to form 2-(2-Fluoro-benzylsulfanyl)-ethane.
Amination: The resulting 2-(2-Fluoro-benzylsulfanyl)-ethane is then subjected to amination using ethylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-benzylsulfanyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the sulfanyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated or modified sulfanyl derivatives.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
2-(2-Fluoro-benzylsulfanyl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-benzylsulfanyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the sulfanyl and ethylamine groups contribute to its overall reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-benzylsulfanyl)-pyrimidine
- 2-(2-Fluoro-benzylsulfanyl)-4,6-dimethyl-nicotinonitrile
Uniqueness
2-(2-Fluoro-benzylsulfanyl)-ethylamine is unique due to its specific combination of a fluorine atom, a benzyl group, a sulfanyl linkage, and an ethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.
Biological Activity
2-(2-Fluoro-benzylsulfanyl)-ethylamine is an organic compound that features a fluorine atom attached to a benzyl group, linked to an ethylamine group through a sulfanyl connection. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.
The compound can be synthesized through a series of reactions starting from 2-fluorobenzyl chloride and ethylamine. The synthesis typically involves:
- Reaction with Thiol : 2-fluorobenzyl chloride reacts with a thiol (e.g., ethanethiol) under basic conditions to create 2-(2-Fluoro-benzylsulfanyl)-ethane.
- Amination : The resulting compound undergoes amination to yield this compound.
The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its properties and enhance its biological activity .
Antimicrobial Properties
Research has indicated that compounds containing sulfanyl groups often exhibit antimicrobial activity. The presence of the fluorobenzyl moiety in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. In vitro studies are needed to quantify this activity against specific pathogens.
Anticancer Potential
The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Preliminary studies indicate that similar compounds can inhibit certain kinases involved in cell proliferation and survival. The fluorine atom may improve binding affinity to target proteins, enhancing the compound's efficacy as an anticancer agent .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in critical signaling pathways.
- Cellular Interaction : Its unique chemical structure allows for enhanced interaction with cell membranes or intracellular targets, modulating biological responses.
Research Applications
The compound is being investigated for various applications in scientific research:
- Medicinal Chemistry : As a precursor for developing new therapeutic agents targeting infectious diseases and cancer.
- Biological Studies : To explore its interactions with biomolecules and potential effects on cellular functions.
- Material Science : Utilized in developing specialty chemicals due to its unique properties .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol | Structure | Antimicrobial, Anticancer |
| 2-(2-Fluoro-benzylsulfanyl)-pyrimidine | Structure | Potential enzyme inhibitor |
| 2-(4-Fluoro-phenyl)-2-oxo-ethylsulfanyl-3-phenyl-3H-quinazolin-4-one | Structure | Antiviral activity |
The distinct combination of functional groups in this compound imparts unique chemical reactivity and biological properties compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
